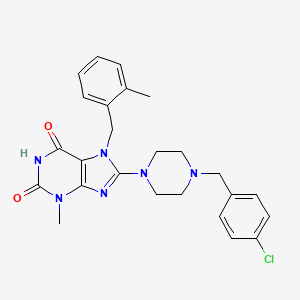

![molecular formula C17H13NO3S B2385812 (5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione CAS No. 262844-52-0](/img/structure/B2385812.png)

(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione” is a chemical compound that contains a thiazolidine-2,4-dione core, which is a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains a benzylidene group, which is a type of alkene derivative of benzene .

Synthesis Analysis

The synthesis of such compounds often involves the use of benzylidene acetals, which are commonly used in organic synthesis . A hydroxyl group-directed, highly regio- and stereoselective transposition of allylic alcohols based on rhenium catalysis is suitable for a direct isomerization of acetals into the thermodynamically preferred isomer .Chemical Reactions Analysis

Benzylidene acetals, which are part of the compound, are known to undergo various chemical reactions. They can react with bases, nucleophiles, and electrophiles, and they can undergo reduction and oxidation reactions . They can also undergo a regioselective reductive ring opening in carbohydrate derivatives using triethylsilane and molecular iodine .Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives, including the compound , involves Knoevenagel condensation reactions and has been explored for enhancing yields and reducing manufacturing costs. These efforts aim at improving the synthesis routes for better efficiency and application in medicinal chemistry (Nori et al., 2014), (Somayajulu et al., 2021).

Antihyperglycemic Studies

Derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their antihyperglycemic activity, demonstrating potential as insulin sensitizers. This research includes the design and synthesis of benzimidazole-thiazolidinedione hybrids showing significant antidiabetic action in vivo, attributed to insulin sensitization mechanisms (Gutiérrez-Hernández et al., 2019).

Anticancer and Antiproliferative Activities

Several studies have synthesized and evaluated thiazolidine-2,4-dione derivatives for their anticancer and antiproliferative activities against various human cancer cell lines. These compounds have shown potential due to their ability to induce apoptosis and inhibit cell proliferation, making them valuable for cancer research and potential therapeutic applications (Chandrappa et al., 2008), (Rodrigues et al., 2018).

Antimicrobial and Antifungal Activities

The synthesis of new 5-arylidene-thiazolidine-2,4-dione derivatives has also been linked to antimicrobial and antifungal activities. These compounds have been tested in vitro for their efficacy against bacterial and fungal strains, with some showing significant bioactivity. This research highlights the potential for these derivatives in developing new antimicrobial agents (Stana et al., 2014), (Levshin et al., 2022).

HIV-1 Reverse Transcriptase Inhibition

An in-silico study on a herbal drug containing a derivative of 5-aminomethylene thiazolidine-2,4-dione revealed potent inhibition of HIV-1 reverse transcriptase, suggesting a novel approach for AIDS treatment. The study indicated high-affinity binding interactions with critical amino acids in the catalytic site, supporting the potential use of this compound in preventing HIV-associated disorders (Seniya et al., 2015).

Propiedades

IUPAC Name |

(5E)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S/c19-16-15(22-17(20)18-16)10-12-6-8-14(9-7-12)21-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19,20)/b15-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITHMFXIRVGRJD-XNTDXEJSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666266 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(5E)-5-[4-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-Methoxyphenyl)sulfonyl)-8-((4-nitrophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2385732.png)

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2385734.png)

![6-[(2R,4R)-2-(aminomethyl)-4-methoxypyrrolidin-1-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2385736.png)

![4-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2385741.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2385743.png)

![Methyl N-[4-[[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]sulfamoyl]phenyl]carbamate](/img/structure/B2385748.png)